1-Hydrazinylnaphthalen-2-OL
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Overview
Description
1-Hydrazinylnaphthalen-2-OL is an organic compound characterized by the presence of a hydrazine group attached to a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydrazinylnaphthalen-2-OL can be synthesized through several methods. One common approach involves the reaction of 2-naphthol with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Hydrazinylnaphthalen-2-OL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of new compounds with modified properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce various hydrazone compounds .
Scientific Research Applications
1-Hydrazinylnaphthalen-2-OL has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-Hydrazinylnaphthalen-2-OL involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, leading to changes in their activity. This interaction can affect enzymatic processes, signal transduction pathways, and other cellular functions .
Comparison with Similar Compounds
1-Hydrazinophthalazine: Another hydrazine derivative with similar chemical properties.
2-Hydroxy-1-naphthaldehyde: A related compound with a hydroxyl group on the naphthalene ring.
Naphthoquinone: An oxidized derivative of naphthalene with distinct chemical behavior .
Uniqueness: 1-Hydrazinylnaphthalen-2-OL is unique due to its specific combination of a hydrazine group and a naphthalene ring. This structure imparts distinct reactivity and potential applications that are not shared by other similar compounds. Its ability to undergo a variety of chemical reactions and its potential in diverse scientific fields make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
1-hydrazinylnaphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-12-10-8-4-2-1-3-7(8)5-6-9(10)13/h1-6,12-13H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSYBNYNFWWJLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2NN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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